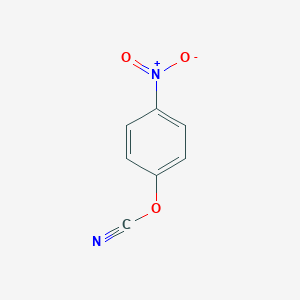

1-Cyanato-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPMTXJSFUXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyanato 4 Nitrobenzene and Analogous Aryl Cyanates

Established Synthetic Pathways to 1-Cyanato-4-nitrobenzene

The most well-documented and widely employed method for the synthesis of this compound involves the direct cyanation of its corresponding phenolic precursor, 4-nitrophenol (B140041). This pathway is characterized by its straightforward nature and reliance on readily available starting materials.

Precursor Synthesis and Aromatic Functional Group Transformations

The immediate precursor for this compound is 4-nitrophenol. This foundational compound is typically synthesized through the electrophilic nitration of phenol (B47542). The reaction involves treating phenol with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. This process yields a mixture of ortho- and para-nitrophenol, from which the desired 4-nitrophenol can be separated.

Aromatic functional group transformations can also be envisioned as a route to the precursor. For instance, the oxidation of 4-nitroaniline (B120555) or the hydrolysis of 1-chloro-4-nitrobenzene (B41953) under specific conditions can also yield 4-nitrophenol, providing alternative starting points for the synthesis.

Direct Cyanation Reactions from Phenolic Derivatives

The conversion of 4-nitrophenol to this compound is most commonly achieved through a direct cyanation reaction. This method involves the reaction of the phenoxide ion of 4-nitrophenol with a cyanating agent. The strong electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide.

The general mechanism involves the deprotonation of 4-nitrophenol by a base to form the 4-nitrophenoxide ion. This is followed by a nucleophilic attack of the phenoxide on the electrophilic carbon of a cyanating agent, such as cyanogen (B1215507) bromide, leading to the displacement of the bromide and the formation of the cyanate (B1221674) ester.

Alternative Synthetic Approaches for Substituted Aryl Cyanates

While direct cyanation of phenols is the predominant method, other strategies have been explored for the synthesis of substituted aryl cyanates, which are applicable to the formation of this compound.

Nucleophilic Substitution Reactions with Cyanogen Halides

This approach is fundamentally similar to the direct cyanation of phenols and represents the most practical alternative. The reaction of a pre-formed salt of 4-nitrophenol with a cyanogen halide, such as cyanogen bromide or cyanogen chloride, in an appropriate solvent system can yield this compound. The choice of solvent and base is critical in this reaction to ensure high yields and minimize side reactions. A common procedure involves the dropwise addition of a base, like triethylamine, to a cooled solution of the phenol and cyanogen bromide in a solvent such as acetone.

| Phenol | Cyanating Agent | Base | Solvent | Yield (%) |

| Phenol | Cyanogen Bromide | Triethylamine | Acetone | 85 |

| Substituted Phenols | Cyanogen Halides | Various | Various | Moderate to High |

This table presents a generalized summary of reaction conditions for the synthesis of aryl cyanates via nucleophilic substitution.

Organocatalytic and Transition Metal-Catalyzed Synthetic Routes

The literature on organocatalytic and transition metal-catalyzed routes for the synthesis of aryl cyanates from phenols is notably sparse, especially when compared to the extensive research on the synthesis of aryl nitriles. While transition metal catalysis, particularly with palladium and nickel, is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds in nitriles, its application in the formation of the oxygen-carbon-nitrogen linkage of cyanates from phenols is not well-established.

Current research in this area primarily focuses on the cyanation of aryl halides and pseudohalides to form aryl nitriles. The development of efficient organocatalytic or transition metal-catalyzed methods for the direct O-cyanation of phenols to produce aryl cyanates remains an area with potential for future investigation.

Reactivity and Reaction Mechanisms of 1 Cyanato 4 Nitrobenzene

Other Reactivity Pathways and Intermolecular Interactions

The nitro group (-NO₂) of 1-cyanato-4-nitrobenzene is a versatile functional group that can undergo various chemical transformations, primarily reduction. wikipedia.orglibretexts.org The most common and industrially significant reaction is the reduction of the nitro group to an amino group (-NH₂), which would convert this compound to 4-cyanatoaniline. This transformation is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel. wikipedia.org

Aside from complete reduction to the amine, the nitro group can be selectively reduced to several intermediate oxidation states under different reaction conditions. wikipedia.org These products include:

Azoxybenzene derivatives

Azobenzene derivatives

Nitrosobenzene derivatives

Phenylhydroxylamine derivatives

The nitro group is strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, it can also be used as a mild oxidant in certain organic reactions, such as the Skraup quinoline (B57606) synthesis. wikipedia.org

The molecular structure of this compound, featuring a highly polar nitro group, significantly influences its intermolecular interactions, leading to self-assembly and dimerization. researchgate.net The nitro group imparts a large dipole moment to the molecule. libretexts.org These strong dipole-dipole interactions are a primary driving force for the formation of intermolecular associations. researchgate.net

In non-polar solvents and in the pure liquid state, molecules like nitrobenzene (B124822) exhibit a strong tendency to form dimers in an anti-parallel configuration. researchgate.netcput.ac.za This arrangement allows the dipole moments of the two molecules to align oppositely, minimizing electrostatic repulsion and maximizing attraction. The stability of this dimer is the result of a chemical equilibrium between the monomer and the dimer. researchgate.net

Theoretical calculations and experimental studies have confirmed that the slipped-parallel (antiparallel) dimer is the most stable conformation. cput.ac.zanih.gov Interestingly, while electrostatic interactions are significant, dispersion forces play a crucial role and can be considerably stronger than the electrostatic component in stabilizing this dimer configuration. nih.gov This π-π stacking is a key factor in the self-assembly of aromatic nitro compounds in both solution and the solid state. cput.ac.za

Computational and Theoretical Investigations of 1 Cyanato 4 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-cyanato-4-nitrobenzene. These calculations provide a detailed picture of the molecule's electronic structure and its implications for reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, and transition states. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the reactivity of the closely related nitrobenzene (B124822) molecule has been explored. For instance, the electrophilic aromatic substitution (EAS) nitration of nitrobenzene has been shown to proceed through a two-step mechanism involving the formation of a tetrahedral cationic intermediate. researchgate.net The initial attack of the nitronium ion (NO₂⁺) is the rate-determining step. researchgate.net

For this compound, the cyanato (-OCN) group and the nitro (-NO₂) group both influence the reactivity of the aromatic ring. The nitro group is a strong deactivating group and a meta-director for electrophilic attack due to its electron-withdrawing nature. The cyanato group is also electron-withdrawing, which would further deactivate the ring towards electrophilic substitution. Conversely, these electron-withdrawing properties make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. DFT calculations would be instrumental in mapping the potential energy surfaces for such reactions, identifying the transition state structures, and calculating the activation barriers, thereby predicting the most likely reaction pathways.

Table 1: Conceptual DFT-Calculated Parameters for Reaction Intermediates in Aromatic Substitution Reactions of Nitroaromatics (Note: This table is illustrative and based on general principles of DFT studies on related nitroaromatic compounds, not on specific experimental data for this compound.)

| Intermediate/Transition State | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) | Description |

| Reactants | 0 | - | Isolated this compound and nucleophile/electrophile. |

| Transition State 1 (TS1) | High | C-Nu bond forming | The energy barrier for the initial attack of a nucleophile (Nu) on the aromatic ring. |

| Meisenheimer Complex | Lower | C-Nu bond formed | A stabilized intermediate in SNAr reactions. |

| Transition State 2 (TS2) | High | C-LG bond breaking | The energy barrier for the departure of the leaving group (LG). |

| Products | Varies | - | Final substituted product and departed leaving group. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons. irjweb.com

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital available to accept electrons, indicating the molecule's ability to act as an electrophile. irjweb.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. irjweb.com

For this compound, the electronic structure is heavily influenced by the electron-withdrawing nitro and cyanato groups. These groups are expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted benzene (B151609). The LUMO is likely to be localized over the nitrobenzene ring and the nitro group, indicating that these are the primary sites for nucleophilic attack. The HOMO-LUMO gap for nitro-aromatic compounds is generally smaller than that of benzene, reflecting their higher reactivity towards certain reagents. For example, the calculated HOMO-LUMO energy gap for p-nitroaniline is 3.8907 eV, which indicates a reactive molecule. thaiscience.info

Table 2: Representative Frontier Orbital Energies for Substituted Nitroaromatics (Note: These values are for illustrative purposes based on related compounds and are not specific to this compound.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| p-Nitroaniline | -6.53 | -2.64 | 3.89 |

| Nitrobenzene | -7.89 | -1.78 | 6.11 |

| Benzene | -9.24 | -1.15 | 8.09 |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution of a molecule and predicts its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the MEP would show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group and the oxygen of the cyanato group, making them potential sites for interaction with electrophiles or hydrogen bond donors. thaiscience.info Conversely, a strong positive potential would be expected on the aromatic ring carbons, particularly the carbon atom attached to the cyanato group and those ortho to the nitro group. This positive potential indicates these are the most likely sites for a nucleophilic attack. A calculated electrostatic potential map for a larger molecule containing the p-nitrophenyl isocyanate moiety shows a strong positive potential (blue) within the cleft of the molecule, influenced by the urea (B33335) and thiourea (B124793) moieties, indicating a site for anion binding. researchgate.net This illustrates how the functional groups of this compound would create distinct regions of positive and negative potential, guiding its chemical reactivity.

Molecular Dynamics Simulations of Reactive Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations are excellent for understanding static electronic properties and reaction pathways, MD simulations provide insights into the dynamic behavior of systems, including conformational changes, solvent effects, and the processes leading up to a chemical reaction.

For this compound, MD simulations could be employed to study its behavior in different solvent environments, its interaction with other molecules, or its diffusion towards a reactive surface. For instance, simulations could model the approach of a nucleophile to the aromatic ring, providing information on the preferred trajectories and the role of solvent molecules in stabilizing or destabilizing the pre-reaction complex.

Modeling of Polymerization Pathways and Network Architectures

The isocyanate group (-NCO), which is isomeric with the cyanato group (-OCN), is well-known for its high reactivity, particularly in polymerization reactions to form polyurethanes. researchgate.netnih.gov Although the cyanato group in this compound is less commonly used in polymerization, cyanate (B1221674) esters (molecules containing an -OCN group attached to an aromatic ring) are known to undergo thermal cyclotrimerization to form highly cross-linked polycyanurate networks. These polymers are valued for their high thermal stability and excellent dielectric properties.

Computational modeling can be a valuable tool to investigate the potential polymerization of this compound. This could involve:

Quantum Chemical Modeling: Using DFT to calculate the activation energies for the cyclotrimerization reaction, providing insight into the reaction kinetics and the feasibility of polymerization under different conditions.

Molecular Dynamics Simulations: Simulating the growth of the polymer network to predict the structure and properties of the resulting material, such as its density, glass transition temperature, and mechanical strength.

These modeling approaches are essential for the rational design of new polymer materials and for understanding the relationship between the monomer structure and the final properties of the polymer network. mdpi.com

Applications of 1 Cyanato 4 Nitrobenzene in Organic Synthesis and Advanced Materials Chemistry

Utilization in C-C Bond Formation Methodologies and Complex Molecule Synthesis

While direct applications of 1-cyanato-4-nitrobenzene in C-C bond formation are not extensively documented in the mainstream chemical literature, the inherent reactivity of its functional groups suggests potential utility in this area. The cyanate (B1221674) group can be a precursor to other functionalities that participate in cross-coupling reactions. For instance, the conversion of the cyanate to a cyano group can be a key step. Aryl nitriles are important intermediates in organic synthesis, often participating in transition metal-catalyzed reactions to form new C-C bonds. researchgate.netorganic-chemistry.org Various methods for the synthesis of aryl cyanides have been developed, utilizing different cyanide sources and catalysts, highlighting the importance of the cyano group in constructing complex molecular architectures. researchgate.netrsc.orgrsc.org

The general strategy for forming aryl nitriles often involves the displacement of a leaving group on the aromatic ring with a cyanide source. organic-chemistry.org While this compound itself is not a typical starting material for these reactions, its chemical structure provides a foundation for potential synthetic transformations that could lead to intermediates for C-C bond formation. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, potentially impacting the efficiency and regioselectivity of such transformations.

Role in Asymmetric Synthesis and Chiral Catalyst Development

The application of this compound in asymmetric synthesis and the development of chiral catalysts is an area of growing interest. The asymmetric conjugate addition of nucleophiles to nitroalkenes is a powerful tool for constructing highly functionalized chiral molecules. mdpi.com The nitro group in this compound can play a crucial role in directing the stereochemical outcome of a reaction, either through its electronic effects or by serving as a coordination site for a chiral catalyst.

While specific examples of chiral catalysts derived directly from this compound are not abundant, the broader field of asymmetric catalysis provides a framework for its potential applications. For instance, chiral ligands containing nitrophenyl moieties have been shown to be effective in various asymmetric transformations. The development of novel chiral catalysts is a continuous effort in organic synthesis, with a focus on achieving high enantioselectivity and broad substrate scope. google.com The modular nature of many chiral catalysts allows for the incorporation of different functional groups, and the 4-nitrophenyl group from this compound could be a valuable addition to the toolbox of synthetic chemists.

Recent advances in catalytic asymmetric cyanation reactions have further expanded the possibilities for creating chiral nitrile-containing compounds. researchgate.net These reactions often employ chiral metal complexes or organocatalysts to control the stereochemistry of the cyanation process. The development of new catalytic systems that can utilize substrates like this compound could open up new avenues for the synthesis of enantiomerically enriched molecules.

Precursor in High-Performance Polymer Chemistry

One of the most significant applications of this compound is as a precursor in the synthesis of high-performance polymers, particularly polycyanurate networks. Cyanate esters are a class of thermosetting resins that, upon heating, undergo a cyclotrimerization reaction to form a highly cross-linked network of triazine rings. These polymers are known for their excellent thermal stability, low dielectric constant, and low moisture absorption, making them suitable for applications in the aerospace and electronics industries. researchgate.net

The properties of a polycyanurate network are highly dependent on the chemical structure of the cyanate ester monomer. The presence of the nitro group in this compound is expected to have a significant impact on the final properties of the polymer. The strong electron-withdrawing nature of the nitro group can influence the curing behavior of the resin, as well as the thermal and mechanical properties of the resulting network.

The relationship between monomer structure and polymer properties is a key area of research in polymer chemistry. researchgate.net By carefully designing the cyanate ester monomer, it is possible to tailor the properties of the polycyanurate network to meet the specific requirements of a particular application. For example, the incorporation of different functional groups can affect the glass transition temperature, thermal stability, and mechanical strength of the polymer. nih.gov

Table 1: Predicted Properties of a Polycyanurate Network Derived from this compound

| Property | Predicted Value | Influence of the Nitro Group |

| Glass Transition Temperature (Tg) | High | The polar nature of the nitro group can lead to strong intermolecular interactions, increasing the Tg. |

| Thermal Stability | High | The aromatic nature of the monomer and the stable triazine rings contribute to high thermal stability. |

| Dielectric Constant | Moderate | The polar nitro group may increase the dielectric constant compared to non-polar cyanate esters. |

| Moisture Absorption | Low | The hydrophobic nature of the aromatic rings helps to minimize moisture absorption. |

To further enhance the properties of polycyanurate resins, various modification strategies have been developed. One common approach is to blend cyanate esters with other polymers, such as epoxy resins. researchgate.net These blends can offer a synergistic combination of properties, such as improved toughness and processability, while maintaining the high thermal stability of the polycyanurate network.

Another important modification strategy is the formation of nanocomposites. By incorporating nanoscale fillers, such as graphene or other nanoparticles, into the polycyanurate matrix, it is possible to significantly improve the mechanical, thermal, and electrical properties of the material. researchgate.net The development of cyanate ester nanocomposites is an active area of research, with the potential to create a new generation of high-performance materials for a wide range of applications.

In recent years, there has been a growing interest in developing polymers from renewable resources to reduce our reliance on fossil fuels and promote sustainability. researchgate.netrsc.orgrsc.org While this compound is typically synthesized from petroleum-based starting materials, the broader field of cyanate ester chemistry is exploring the use of renewable precursors.

Researchers have successfully synthesized cyanate esters from various natural products, such as vanillin (B372448) and creosol. researchgate.net These bio-based cyanate esters can be used to create polycyanurate networks with properties that are comparable to their petroleum-derived counterparts. The development of cyanate esters from renewable resources is a promising area of research that could lead to the creation of more sustainable high-performance materials.

Spectroscopic Characterization and Analytical Methods for 1 Cyanato 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the molecular structure of 1-cyanato-4-nitrobenzene. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's atomic connectivity and electronic environment can be assembled.

The ¹H NMR spectrum of this compound is expected to show a characteristic pattern for a 1,4-disubstituted (para) benzene (B151609) ring. Due to the strong electron-withdrawing nature of the nitro (–NO₂) group and the differing electronic effects of the cyanato (–OCN) group, the aromatic region will display a distinct AA'BB' system, which often simplifies to two apparent doublets.

The protons ortho to the highly deshielding nitro group (H-3/H-5) are expected to resonate at a significantly downfield chemical shift, typically above δ 8.0 ppm. The protons ortho to the cyanato group (H-2/H-6) would appear further upfield. The coupling between these adjacent protons would result in a typical ortho-coupling constant (³JHH) of approximately 8-9 Hz. This pattern is consistent with spectra of other para-substituted nitrobenzene (B124822) compounds such as 4-nitrophenol (B140041) and 1-iodo-4-nitrobenzene chemicalbook.com.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~7.4 - 7.6 | Doublet | ~8-9 |

| H-3, H-5 | ~8.2 - 8.4 | Doublet | ~8-9 |

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four distinct signals for the aromatic carbons due to the molecule's symmetry. The chemical shifts are heavily influenced by the electronic effects of the substituents. Quaternary carbons, those directly attached to the substituents, can often have weaker signal intensities hw.ac.uk.

The carbon atom attached to the nitro group (C-4) is expected to be significantly deshielded, appearing around 145-150 ppm. The carbon atom attached to the cyanato group (C-1) is also expected to be downfield, influenced by the electronegative oxygen, with a predicted shift in the range of 150-155 ppm oregonstate.educhemicalbook.com. The carbons ortho to the nitro group (C-3/C-5) and ortho to the cyanato group (C-2/C-6) will have distinct chemical shifts, which can be predicted based on established substituent effects oregonstate.edulibretexts.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OCN) | ~152 |

| C-2, C-6 | ~123 |

| C-3, C-5 | ~126 |

| C-4 (C-NO₂) | ~148 |

To provide unambiguous assignment of all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity of the aromatic protons. It would show a cross-peak connecting the signal for the H-2/H-6 protons with the signal for the H-3/H-5 protons, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. An HSQC spectrum would show a correlation between the ¹H signal at ~7.4-7.6 ppm and the ¹³C signal at ~123 ppm (C-2/C-6). It would also show a correlation between the ¹H signal at ~8.2-8.4 ppm and the ¹³C signal at ~126 ppm (C-3/C-5), thus assigning the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assigning the quaternary carbons by showing correlations between protons and carbons over two or three bonds. For this compound, the protons ortho to the nitro group (H-3/H-5) would show a three-bond correlation to the carbon bearing the cyanato group (C-1) and a two-bond correlation to the carbon bearing the nitro group (C-4). This allows for the definitive assignment of the non-protonated carbons, completing the structural elucidation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying the specific functional groups present in this compound. Each technique provides a unique "fingerprint" of the molecule's vibrational modes.

The IR and Raman spectra are dominated by characteristic vibrations of the cyanato, nitro, and substituted benzene moieties.

Cyanato (–OCN) Group: The most prominent and diagnostic feature for the cyanato group is the very strong, sharp absorption band corresponding to the asymmetric stretching vibration (νas(OCN)), which typically appears in the 2230–2280 cm⁻¹ region of the IR spectrum researchgate.netresearchgate.net.

Nitro (–NO₂) Group: The nitro group is characterized by two strong and distinct stretching vibrations. The asymmetric stretch (νas(NO₂)) appears in the 1500–1560 cm⁻¹ range, while the symmetric stretch (νs(NO₂)) is found in the 1330–1370 cm⁻¹ range spectroscopyonline.com. These bands are typically strong in both IR and Raman spectra.

Aromatic Ring: The benzene ring itself gives rise to several characteristic bands. C=C stretching vibrations within the aromatic ring are observed in the 1450–1610 cm⁻¹ region. C–H stretching vibrations appear above 3000 cm⁻¹. Out-of-plane C–H bending vibrations are also characteristic; for a 1,4-disubstituted ring, a strong band is expected in the 800–860 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group / Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Cyanato (–OCN) | Asymmetric Stretch | 2230 - 2280 | Very Strong, Sharp (IR) |

| Nitro (–NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (–NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1610 | Medium to Strong |

| Aromatic Ring | C–H Stretch | > 3000 | Medium to Weak |

| Aromatic Ring | C–H Out-of-Plane Bend | 800 - 860 | Strong (IR) |

In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring chemical reactions in real-time without the need for sample extraction nih.gov. This technique is particularly well-suited for tracking reactions involving aryl cyanates, such as the common polycyclotrimerization reaction where cyanate (B1221674) esters form highly cross-linked poly(triazine) networks cnrs.frresearchgate.net.

To monitor the curing of this compound, an IR probe would be inserted directly into the reaction vessel. The reaction progress would be followed by monitoring the decrease in the intensity of the characteristic cyanate (–OCN) asymmetric stretching band between 2230–2280 cm⁻¹ cnrs.fr. As the cyanate groups are consumed, this peak will diminish. Concurrently, the appearance and growth of new absorption bands characteristic of the triazine ring, typically found around 1565 cm⁻¹ and 1369 cm⁻¹, would be observed, signaling the formation of the polymer product researchgate.net. This real-time data allows for precise control over the reaction, optimization of conditions, and determination of reaction kinetics and endpoints.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons, typically 70 eV. This process results in the formation of a molecular ion (M•+) and a series of fragment ions. The molecular ion peak confirms the molecular mass of the compound, while the fragmentation pattern provides a unique fingerprint that aids in structural elucidation.

For this compound (C₇H₄N₂O₃), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.02 g/mol ). The fragmentation is predictable based on the structure. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group or its constituent atoms. researchgate.netrsc.org

Expected Fragmentation Pathways:

Loss of NO₂: A prominent fragment would likely arise from the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂), leading to a fragment ion at m/z 118.

Loss of NO: Subsequent or alternative fragmentation could involve the loss of a nitric oxide radical (•NO), giving a fragment at m/z 134. nih.gov

Loss of OCN: Cleavage of the C-O bond of the cyanato group could lead to the loss of the cyanato radical (•OCN), resulting in a nitrophenyl cation at m/z 122.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, leading to smaller charged species.

| Fragment Ion | Proposed Structure | m/z (Expected) | Neutral Loss |

|---|---|---|---|

| [M]•+ | [C₇H₄N₂O₃]•+ | 164 | - |

| [M - NO]•+ | [C₇H₄NO₂]•+ | 134 | NO |

| [M - NO₂]+ | [C₇H₄NO]+ | 118 | NO₂ |

| [M - OCN]+ | [C₆H₄NO₂]+ | 122 | OCN |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules, but it can also be applied to smaller organic molecules, particularly those that are difficult to ionize by other methods. mdpi.com In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase as predominantly singly charged ions (e.g., [M+H]⁺ or [M+Na]⁺).

For this compound, MALDI-MS would be expected to produce a strong signal for the protonated molecule [M+H]⁺ at m/z 165 or adducts with sodium [M+Na]⁺ at m/z 187 or potassium [M+K]⁺ at m/z 203, with minimal fragmentation. The choice of matrix is critical for successful analysis. Derivatives of cinnamic acid, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 4-chloro-α-cyanocinnamic acid (ClCCA), are commonly used and have proven effective for a range of small molecules. mdpi.comnih.gov The soft nature of MALDI ensures that the molecular ion is preserved, making it an excellent technique for accurate molecular weight determination. nih.gov

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. nih.gov A sample mixture is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. hpst.cz As each component elutes from the column, it enters the mass spectrometer, which provides mass spectra for identification. For this compound, GC-MS can provide both retention time data for identification and mass spectra (typically using EI) for structural confirmation. researchgate.net This method is highly effective for purity assessment and identifying trace impurities in a sample. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a broader range of compounds, including those that are non-volatile or thermally labile. mdpi.com The separation occurs in a liquid mobile phase. Various ionization techniques can be used, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being the most common for small molecules. researchgate.net ESI is a soft ionization method that typically produces protonated molecules [M+H]⁺ or other adducts. nih.govresearchgate.net LC-MS is particularly useful for analyzing reaction mixtures or environmental samples where this compound might be present with other non-volatile substances. cdc.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.comlibretexts.org The UV-Vis spectrum of this compound is dominated by electronic transitions associated with the nitrobenzene chromophore. The nitro group (-NO₂) is a strong electron-withdrawing group and significantly influences the electronic structure of the benzene ring.

The spectrum of nitrobenzene typically shows two main absorption bands. hw.ac.uknih.gov

A strong absorption band around 240-260 nm, attributed to a π → π* transition of the conjugated aromatic system. This is an allowed transition, resulting in a high molar absorptivity (ε). hw.ac.uk

A weaker absorption band at longer wavelengths, around 330-350 nm, which is assigned to an n → π* transition. nih.gov This transition involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital. This transition is often symmetry-forbidden, leading to a much lower molar absorptivity. youtube.com

The presence of the cyanato group (-OCN) as a substituent may cause a slight shift (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the position of these absorption maxima (λₘₐₓ) and a change in their intensities.

| Transition Type | Typical λₘₐₓ for Nitrobenzene | Description | Expected Intensity |

|---|---|---|---|

| π → π | ~250 nm | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital of the aromatic ring. | High (ε > 10,000) |

| n → π | ~340 nm | Promotion of a non-bonding electron from the nitro group to a π anti-bonding orbital. | Low (ε < 2,000) |

X-ray Diffraction (XRD) for Solid-State and Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This information reveals details about bond lengths, bond angles, and intermolecular interactions in the solid state.

Typical Data Obtained from a Single-Crystal XRD Analysis:

| Parameter | Description | Example Data (from a related compound like 1-chloro-2-methyl-4-nitrobenzene) researchgate.net |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/n |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 13.5698 Å, b = 3.7195 Å, c = 13.5967 Å, β = 91.703° |

| Bond Lengths & Angles | Precise intramolecular distances and angles. | e.g., C-N, N-O, C-C bond lengths. |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds and π-π stacking. | π...π contacts and C–H...O hydrogen bonds. |

Chromatographic Methods for Purity Assessment and Component Separation

Chromatography is a fundamental tool for separating components of a mixture and assessing the purity of a compound. who.int

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of nitroaromatic compounds. oecd.org A common setup for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. researchgate.net Detection is typically achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~250 nm). HPLC can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks. It is also an excellent preparative technique for isolating the pure compound from a reaction mixture.

Gas Chromatography (GC): As mentioned in the context of GC-MS, GC is highly effective for purity analysis of volatile compounds. thermofisher.com Using a flame ionization detector (FID), which offers a wide linear response range, or an electron capture detector (ECD), which is highly sensitive to electrophilic compounds like nitroaromatics, allows for the precise quantification of this compound and the detection of trace impurities. cdc.govthermofisher.com The purity is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. The method's efficacy is rooted in the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

For aromatic nitro compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. In this modality, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica, is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

While specific experimental data for this compound is not extensively published, analytical methods for structurally similar compounds, such as 1-chloro-4-nitrobenzene (B41953) and various nitrophenols, provide a robust framework for its analysis orgsyn.org. A typical HPLC method would involve a C18 column and an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes orgsyn.orgsigmaaldrich.com. Detection is typically achieved using a UV-Vis detector, as the nitroaromatic chromophore in this compound exhibits strong absorbance in the UV region.

Table 1: Representative HPLC Conditions for Analysis of Nitroaromatic Compounds (Note: These are illustrative conditions based on the analysis of related compounds and would require optimization for this compound.)

| Parameter | Value |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Under these conditions, this compound would be expected to elute with a specific retention time, allowing for its quantification against a standard calibration curve.

Gas Chromatography (GC) with Derivatization Techniques

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For compounds with polar functional groups or lower volatility, such as nitroaromatics, GC analysis can sometimes be challenging due to potential interactions with the stationary phase, leading to peak tailing and poor resolution. While direct GC analysis of nitrobenzene is feasible, derivatization is often employed to improve chromatographic behavior and detection sensitivity.

Aryl cyanates can be thermally labile, and direct injection might lead to degradation or rearrangement to the more stable isocyanate isomer within the hot GC inlet. Although specific derivatization methods for this compound are not well-documented, techniques used for related isocyanates are instructive. Isocyanates are often derivatized by reacting them with an excess of a reagent like di-n-butylamine. The resulting urea (B33335) derivative is more stable and less reactive, making it suitable for GC analysis.

The analysis would then proceed via GC coupled with a detector like a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). A GC-MS method would allow for the definitive identification of the derivatized product based on its mass spectrum.

Table 2: Illustrative GC-MS Parameters for Nitroaromatic Analysis (Note: These are general conditions and would need to be adapted, likely involving a derivatization step, for this compound.)

| Parameter | Value |

| Column | HP-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-350 m/z |

This approach provides a sensitive and selective method for the trace analysis of such compounds in various matrices.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Enthalpy Changes

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for studying thermal transitions such as melting, crystallization, and chemical reactions.

For this compound, a DSC thermogram would be expected to reveal several key thermal events. Initially, an endothermic peak corresponding to the melting of the crystalline solid would be observed. At higher temperatures, one or more exothermic events would likely occur. Aryl cyanates are known to undergo an exothermic cyclotrimerization reaction to form highly stable triazine rings (polycyanurates). Furthermore, nitroaromatic compounds are known to undergo energetic decomposition at elevated temperatures.

Therefore, the DSC curve for this compound would likely display a melting endotherm followed by exothermic peaks associated with its trimerization and subsequent decomposition. Studies on other cyanate esters and nitrobenzene mixtures confirm that these processes are highly energetic. For instance, the polymerization enthalpies for common cyanate esters are typically in the range of 80-100 kJ/mol, and the decomposition of nitrobenzene mixtures can release significant energy, with enthalpy changes around -2.5 x 10³ J/g . By conducting the DSC analysis at several different heating rates, kinetic parameters such as the activation energy (Ea) for these reactions can be calculated using methods like the Kissinger equation.

Table 3: Expected Thermal Events for this compound in DSC Analysis (Note: The temperature ranges are hypothetical and based on the behavior of analogous compounds.)

| Thermal Event | Expected Temperature Range (°C) | Type of Transition |

| Melting | 80 - 120 | Endothermic |

| Cyclotrimerization | 150 - 250 | Exothermic |

| Decomposition | > 280 | Exothermic |

Thermogravimetric Analysis (TGA) for Decomposition Mechanisms

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is essential for determining the thermal stability and decomposition profile of a material.

When this compound is analyzed by TGA, the resulting curve would show the temperature ranges over which the compound is stable and at which it decomposes. Typically, the analysis is performed under an inert nitrogen atmosphere to study the pyrolysis behavior. The TGA curve would show a stable baseline at lower temperatures, followed by one or more steps of mass loss as the temperature increases and the molecule fragments into volatile products.

Studies on related polycyanurates show that they are thermally stable, with major mass loss occurring at temperatures around 450 °C. The decomposition of nitro-containing compounds can be complex. For nitrobenzene itself, high-temperature decomposition involves the cleavage of the C-N bond to produce phenyl radicals and nitrogen dioxide (NO₂) or the generation of phenoxy radicals and nitric oxide (NO). The TGA data, particularly the derivative of the mass loss curve (DTG), can reveal the temperatures of maximum decomposition rates and help elucidate the number of decomposition steps, providing clues to the underlying mechanism.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

The conventional synthesis of aryl cyanates, including 1-cyanato-4-nitrobenzene, typically involves the reaction of a phenol (B47542) (in this case, 4-nitrophenol) with a toxic cyanogen (B1215507) halide, such as cyanogen bromide, in the presence of a base like triethylamine. chempedia.infoorgsyn.org This process, while effective, presents environmental and safety challenges due to the use of hazardous reagents and the generation of stoichiometric byproducts.

Future research must prioritize the development of more sustainable and atom-economical synthetic routes. A promising avenue lies in exploring alternative, less toxic cyanating agents. Drawing inspiration from advances in the synthesis of aryl nitriles, research could investigate the use of greener cyanide sources like potassium hexacyanoferrate(II). rsc.orgresearchgate.net The development of catalytic methods that avoid stoichiometric reagents would represent a significant advance. For instance, a direct, one-pot conversion of 4-nitrophenol (B140041) to this compound using a recyclable catalyst and a benign cyanating source is a critical long-term goal. Furthermore, adapting synthesis to use renewable resources, as has been demonstrated for other cyanate (B1221674) esters derived from plant-based phenols like vanillin (B372448) or cardanol, could offer a pathway to bio-based versions of nitro-functionalized thermosets. semanticscholar.orgrsc.org

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Routes

| Feature | Conventional Method (von Braun) | Future Sustainable Method |

|---|---|---|

| Phenolic Substrate | 4-Nitrophenol | 4-Nitrophenol / Bio-derived equivalent |

| Cyanating Agent | Cyanogen Halide (e.g., BrCN) | Non-toxic source (e.g., K4[Fe(CN)6]) / In-situ generated cyanate |

| Reaction Type | Stoichiometric | Catalytic |

| Byproducts | Triethylammonium halide | Minimal, recyclable |

| Solvents | Chlorinated or other organic solvents | Aqueous media, ionic liquids, or solvent-free |

Discovery of New Catalytic Systems for Enhanced Reactivity and Selectivity

The primary reaction of cyanate esters is a thermally initiated [2+2+2] cyclotrimerization to form a highly cross-linked polycyanurate network composed of stable triazine rings. polymerinnovationblog.comwikipedia.org While this can occur without a catalyst at high temperatures, catalysis is crucial for lowering the curing temperature, reducing processing times, and controlling the reaction. Common catalysts include transition metal complexes of copper, cobalt, and manganese, often used with a co-catalyst like nonylphenol. wikipedia.orgadeka.co.jp

A key area for future research is the discovery of novel catalytic systems tailored for this compound. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the cyanate group, and thus its reactivity. Catalysts that are highly efficient for other aryl cyanates may not be optimal for this specific monomer. Research should focus on:

Highly Active Catalysts: Developing catalysts, potentially based on Lewis acids or late transition metals, that can achieve rapid and complete curing at temperatures below 150°C. This would enable the use of this monomer in energy-efficient manufacturing processes.

Photocatalytic Systems: Exploring photo-induced catalytic poly-trimerization, using systems like photolabile iron-arene complexes, could allow for spatial and temporal control over the curing process, opening doors for advanced manufacturing techniques like stereolithography. rsc.org

Selective Catalysis: Designing catalytic systems that can selectively promote the reaction of the cyanate group while leaving the nitro group untouched, or vice versa. This would be critical for stepwise chemical transformations. For example, a catalyst could be developed to exclusively promote cyclotrimerization, allowing the nitro groups on the resulting polymer network to be available for subsequent reduction.

Deeper Mechanistic Understanding Through Advanced Computational and Experimental Studies

The polymerization kinetics of cyanate esters are known to be complex, often involving autocatalytic pathways and the formation of intermediates such as imidocarbonates. researchgate.netresearchgate.net The process can transition from being kinetically controlled to diffusion-controlled as the viscosity of the curing resin increases. mdpi.com For this compound, the electronic effects of the para-nitro group are expected to have a profound impact on the reaction mechanism and kinetics, yet this has not been specifically studied.

Future work should employ a combination of advanced experimental and computational methods to build a detailed mechanistic model.

Experimental Kinetic Studies: Isoconversional kinetic analysis using Differential Scanning Calorimetry (DSC) can be used to determine the effective activation energy as a function of conversion. nih.gov In-situ spectroscopic techniques like FTIR and Raman spectroscopy can track the disappearance of the cyanate group (-OCN) and the appearance of the triazine ring, potentially identifying reaction intermediates. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the cyclotrimerization reaction pathway. mdpi.comnih.gov Such studies could elucidate the transition state structures, calculate activation barriers, and quantify the electronic influence of the nitro group on the cyanate's reactivity. This computational insight can help explain experimental findings and guide the design of more effective catalysts.

Table 2: Key Kinetic Parameters for Aryl Cyanate Polymerization

| Monomer Type | Activation Energy (Ea) Range (kJ/mol) | Heat of Polymerization (ΔH) Range (kJ/mol of OCN) | Technique |

|---|---|---|---|

| Bisphenol A Dicyanate | 80 - 120 | 80 - 110 | DSC |

| Rigid Tricyanate Ester | ~100 (kinetic control) | ~62 | DSC |

Data for this compound represents a key area for future research. mdpi.com

Tailoring of this compound Reactivity for Diverse Chemical Transformations

The true potential of this compound lies in its bifunctionality. Future research should move beyond its use as a simple monomer for polycyanurate networks and explore its role as a versatile chemical intermediate. The two functional groups offer orthogonal reactivity that can be exploited.

A primary avenue of investigation is the selective transformation of the nitro group. The reduction of an aromatic nitro group to a primary amine is a well-established transformation. organic-chemistry.org Research is needed to find conditions that can achieve this reduction with high selectivity and yield in the presence of the sensitive cyanate ester group. Reagents such as tin(II) chloride (SnCl₂) or specific catalytic hydrogenation systems have shown success in reducing nitro groups while leaving nitriles and esters intact, suggesting this is a feasible goal. stackexchange.comscispace.com

Successful selective reduction would yield 1-amino-4-cyanatobenzene , a novel and highly valuable monomer. This new molecule could be:

Homopolymerized to create a polycyanurate network featuring reactive primary amine groups on the aromatic rings.

Used as a co-monomer with other cyanate esters or epoxy resins, allowing for the precise introduction of amine functionality into the final thermoset material.

Employed as a building block in other chemical syntheses, where the amine could be used for reactions like diazotization or amide bond formation, while the cyanate group is reserved for a later polymerization step.

Integration into Multifunctional Material Systems and Responsive Polymeric Architectures

The ultimate goal of exploring this compound is to create advanced materials with tailored properties. Cyanate ester resins are already known for their exceptional thermal stability, high glass transition temperatures (Tg > 250°C), and excellent dielectric properties, making them suitable for aerospace and electronics applications. wikipedia.orgacs.orgpolymerinnovationblog.com The nitro and subsequent amine functionalities provide a clear path to creating multifunctional and responsive materials.

Future research should focus on:

Functional Thermosets: Polymerizing this compound and then chemically modifying the pendant nitro groups within the cross-linked network. For example, reducing the nitro groups to amines after curing would create a high-temperature polymer matrix with a surface or bulk that is rich in reactive amine groups. These groups could be used to improve adhesion to fillers, graft other polymers, or capture specific molecules.

Responsive Polymers: Creating polymers that respond to specific stimuli. A polycyanurate network derived from 1-amino-4-cyanatobenzene (created as described in 7.4) could exhibit pH responsiveness due to the basicity of the amine groups. Alternatively, the transformation from a nitro-functionalized polymer to an amine-functionalized one in response to a chemical reducing agent could be used to create materials whose mechanical, thermal, or optical properties can be switched on demand.

Hybrid Materials: Using the functional groups to create covalent linkages with other material systems. Amine-functionalized polycyanurates could be covalently bonded to epoxy resins, polyimides, or even inorganic nanoparticles, leading to hybrid materials with an unprecedented combination of high-temperature performance, toughness, and tailored functionality.

Q & A

Q. What are the recommended synthetic routes for 1-cyanato-4-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration of cyanatobenzene precursors or cyanation of nitrobenzene derivatives. For example, nitration of 1-cyanatobenzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the target compound. Reaction optimization should focus on temperature control to avoid over-nitration or decomposition. Characterization via HPLC (to monitor intermediates) and FTIR (to confirm nitro and cyanato groups) is critical .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : Look for aromatic proton splitting patterns (e.g., para-substituted nitro and cyanato groups result in distinct coupling constants).

- FTIR : Nitro groups exhibit strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹), while cyanato groups show a sharp C≡N stretch (~2200 cm⁻¹).

Cross-validate with mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks .

Q. What safety protocols are essential when handling nitroaromatic compounds like this compound?

- Methodological Answer :

- Use explosion-proof equipment due to nitro group instability under heat or friction.

- Conduct reactions in fume hoods with local exhaust ventilation to mitigate inhalation risks.

- Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-resistant lab coats. Refer to SDS guidelines for spill management and emergency showers .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize adsorption studies of this compound on nanomaterials?

- Methodological Answer : RSM designs experiments to assess interactions between variables (e.g., pH, adsorbent dosage, contact time). For example, a central composite design (CCD) can model adsorption efficiency, with ANOVA validating model significance. In a study on 1-chloro-4-nitrobenzene adsorption, RSM reduced experimental runs by 40% while achieving >90% removal efficiency .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For instance, the nitro group’s electron-withdrawing effect increases electrophilicity at the cyanato-bearing carbon. Transition state analysis (e.g., using Gaussian 16) can further elucidate reaction pathways .

Q. How should researchers address contradictions in spectroscopic data for nitroaromatic compounds?

- Methodological Answer :

- Case Example : Discrepancies in FTIR peak assignments may arise from solvent interactions or impurities. Use deuterated solvents to minimize interference and repeat measurements under controlled humidity.

- Statistical Validation : Apply principal component analysis (PCA) to cluster spectral data and identify outliers. Cross-reference with X-ray crystallography for structural confirmation .

Q. What role does the cyanato group play in the biological activity of nitroaromatic derivatives?

- Methodological Answer : The cyanato group can enhance membrane permeability due to its moderate polarity. In vitro assays (e.g., cytotoxicity testing on HEK-293 cells) paired with molecular docking (e.g., AutoDock Vina) can correlate substituent effects with bioactivity. For analogs, IC₅₀ values often decrease with electron-withdrawing groups like nitro and cyanato .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.